molecular formula C18H20N6O2S2 B2558170 N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021221-80-6

N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2558170
CAS No.: 1021221-80-6
M. Wt: 416.52
InChI Key: MTAOYYXZSDQGGQ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and piperazines, play a crucial role as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in a wide range of applications, from herbicides and insecticides to pharmaceuticals, vitamins, adhesives, flavors, and fragrances. The pyrazine moiety, for example, is a key structural element in the synthesis of antituberculosis drugs such as pyrazinamide. Similarly, piperazines and pyridines are utilized in developing compounds with potential anticancer activities. The exploration of these heterocyclic compounds underscores the significance of nitrogen-containing moieties in medicinal chemistry and agrochemical research (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Electrophilic Amination in Synthesis

The electrophilic amination of amino acids with N-Boc-oxaziridines presents an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process demonstrates the versatility of incorporating nitrogen-containing heterocycles into more complex molecules, indicating the compound's relevance in synthetic organic chemistry and the synthesis of potentially biologically active molecules (Hannachi et al., 2004).

Synthesis of Piperazine Derivatives and Anticancer Activity

The condensation of iminodiacetic acid with various amines under specific conditions to produce piperazine-2,6-dione derivatives demonstrates the compound's utility in synthesizing novel structures with potential biological activities. Some synthesized derivatives have shown significant anticancer activity against various cancer cell lines, highlighting the importance of structural analogs of the compound in developing new therapeutic agents (Kumar et al., 2013).

Application in Solid Phase Synthesis

The development of versatile approaches for the solid-phase synthesis of aminopyridazines utilizes resin-bound thiophenols to link dichloropyridazine to solid supports. This method introduces diversity into the molecule through direct cleavage of nucleophilic amines, demonstrating the compound's relevance in the streamlined synthesis of complex heterocycles (Parrot et al., 1999).

Thermal Degradation Studies for CO2 Capture

Exploring the thermal stability of novel piperazine-based amine blends for CO2 capture addresses the environmental applications of nitrogen-containing heterocycles. Studies on the thermal degradation of these blends contribute to the understanding of their potential in industrial applications, particularly in greenhouse gas control and environmental remediation (Du et al., 2016).

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-14-6-7-19-16(13-14)20-15-4-5-17(22-21-15)23-8-10-24(11-9-23)28(25,26)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAOYYXZSDQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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